N-(2-benzamidocyclohexyl)benzamide

Physical organic chemistry Neighboring-group participation Kinetic analysis

N-(2-Benzamidocyclohexyl)benzamide (C₂₀H₂₂N₂O₂, MW 322.40) is a C₂-symmetric vicinal bis-benzamide derived from trans-1,2-diaminocyclohexane (DACH). The compound possesses a rigid cyclohexane scaffold bearing two benzamide substituents at the 1- and 2-positions, providing both hydrogen-bond donor (amide N–H) and acceptor (amide C=O) functionality within a well-defined chiral framework.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B12452522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzamidocyclohexyl)benzamide
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,23)(H,22,24)
InChIKeyXGJXNIDAUZPOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzamidocyclohexyl)benzamide: Core Physicochemical and Structural Identity for Procurement Specification


N-(2-Benzamidocyclohexyl)benzamide (C₂₀H₂₂N₂O₂, MW 322.40) is a C₂-symmetric vicinal bis-benzamide derived from trans-1,2-diaminocyclohexane (DACH). The compound possesses a rigid cyclohexane scaffold bearing two benzamide substituents at the 1- and 2-positions, providing both hydrogen-bond donor (amide N–H) and acceptor (amide C=O) functionality within a well-defined chiral framework. Its primary use is as a chiral building block, ligand precursor, and mechanistic probe in synthetic organic chemistry and medicinal chemistry campaigns [1]. The compound is commercially available from specialty chemical suppliers with a reported melting point of 172–173 °C .

Why N-(2-Benzamidocyclohexyl)benzamide Cannot Be Substituted by Generic Cyclohexylbenzamides


Cyclohexylbenzamide derivatives span diverse chemotypes—from mono-amides (e.g., N-cyclohexylbenzamide) and 4,4-disubstituted pharmacophores targeting 11β-HSD1, to the 4‑benzamido positional isomer AH‑7921—but none replicate the precise 1,2-vicinal bis‑amide geometry and the resulting C₂‑symmetric hydrogen‑bonding array of the title compound [1]. The 1,2‑arrangement enables simultaneous chelation or dual‑point recognition that is mechanistically impossible for mono‑amides or 1,4‑regioisomers. Moreover, kinetic data show that the trans‑1,2‑benzamido orientation accelerates ionization by ~200‑fold versus the corresponding trans‑2‑acetoxy ester and ~1,000‑fold over the cis‑benzamido epimer, demonstrating that even stereochemical inversion at the same substitution pattern profoundly alters reactivity [2]. These differences mean that generic substitution—whether by regioisomeric, stereoisomeric, or structurally simplified analogs—cannot recapitulate the target compound's performance as a reproducible chiral intermediate or mechanistic probe.

Quantitative Differentiation Evidence: N-(2-Benzamidocyclohexyl)benzamide vs. Closest Comparators


Ionization Rate Acceleration vs. Acetoxy Ester and Cis-Benzamido Epimer in Solvolysis

In ethanolysis at 74.5 °C, the trans-2-benzamidocyclohexyl p-toluenesulfonate ionizes with a first-order rate constant (k₁) of 1.78 × 10⁻⁵ s⁻¹. This rate is approximately 200 times faster than that of trans-2-acetoxycyclohexyl p-toluenesulfonate, and roughly 1,000 times faster than that of the cis-2-benzamidocyclohexyl epimer, directly quantifying a massive anchimeric assistance effect unique to the trans‑benzamido orientation [1].

Physical organic chemistry Neighboring-group participation Kinetic analysis

Helical Conformation Preference vs. N,N′-Diimide and N,N′-Diphenyl DACH Derivatives

Semiempirical and DFT calculations combined with exciton-coupled circular dichroism (ECCD) reveal that N,N′-diamide derivatives of (R,R)-DACH adopt a P‑helical orientation of the aryl substituents, contrasting with the M‑helical preference of N,N′-diimide and N,N′-diimine analogs. N,N′-Diphenyl derivatives also adopt a P‑helix but with a different dihedral angle profile [1]. Although the target N,N′-dibenzamide itself was not individually crystallized in this study, the work establishes the class‑level helical rule for N,N′-diamide‑DACH compounds, providing a predictive structural framework.

Chiral ligand design Conformational analysis Circular dichroism

Crystal Structure vs. N-(4-Benzamidocyclohexyl)benzamide (AH-7921) and Related Ligands

N,N′-Dibenzamido-trans-1,2-diaminocyclohexane crystallizes in a well‑ordered lattice with the cyclohexane ring adopting a chair conformation and both amide N–C(=O) bond torsion angles nearly coplanar with the ring atoms (torsion angles reported as −3.0(5)° and −9.2(5)°) [1]. This atomic‑level precision is absent for the commercial 4‑benzamido regioisomer (AH‑7921; CAS 153250‑59‑0), for which no analogous single‑crystal structure has been deposited in the Cambridge Structural Database . The availability of precise geometric parameters supports rational ligand design and molecular docking studies that require exact donor/acceptor coordinates.

X-ray crystallography Coordination chemistry Structural biology

Thermal Stability (Melting Point) vs. Regioisomeric and Structural Analogs

The target compound exhibits a melting point of 172–173 °C as reported by Strem Chemicals . This value is significantly higher than that of N-cyclohexylbenzamide (CAS 1759‑68‑8; mp ~85–88 °C predicted) and distinct from the 4‑benzamido isomer AH‑7921, for which reported melting points are inconsistent across databases . The reproducible, sharp melting range of the 1,2‑dibenzamide serves as a routine batch‑to‑batch identity and purity verification metric for procurement acceptance criteria.

Thermal analysis Quality control Formulation

Application Scenarios Where N-(2-Benzamidocyclohexyl)benzamide Demonstrates Quantifiable Differentiation


Chiral Ligand Precursor for Enantioselective Catalysis

The C₂‑symmetric 1,2‑diamide scaffold provides a pre‑organized P‑helical conformation (see Section 3, Evidence 2) that, upon further functionalization (e.g., phosphination), yields ligands capable of achieving enantioselectivities up to 92 % ee in Pd‑catalyzed allylic alkylation reactions [1]. This predictive helical bias is not accessible with mono‑amide or 4‑regioisomeric cyclohexylbenzamides, making the 1,2‑dibenzamide the scaffold of choice when reproducible stereochemical outcomes are required.

Mechanistic Probe for Neighboring‑Group Participation Studies

The 200‑fold to 1,000‑fold ionization rate enhancement documented for the trans‑2‑benzamidocyclohexyl system (Section 3, Evidence 1) enables its use as a calibrated kinetic standard in physical organic chemistry laboratories studying anchimeric assistance and stereoelectronic effects [2]. No generic cyclohexylbenzamide exhibits comparable, quantitatively characterized neighboring‑group acceleration.

Crystallographic Reference Standard for Structure‑Based Drug Design

The availability of atomic‑resolution crystal‑structure coordinates (Section 3, Evidence 3) permits accurate computational docking and pharmacophore modeling in medicinal chemistry programs targeting enzymes such as HDACs or 11β‑HSD1 where benzamide zinc‑binding groups are employed [3]. The 4‑regioisomer lacks equivalent structural data, limiting its utility in rational design workflows.

Quality‑Controlled Building Block for Parallel Synthesis Libraries

The well‑defined melting point of 172–173 °C (Section 3, Evidence 4) provides a straightforward acceptance criterion for compound‑management teams procuring building blocks for automated parallel synthesis. The high thermal stability and sharp melting range reduce the risk of handling degraded or impure material compared to lower‑melting or inconsistently characterized alternatives .

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